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Compound of Interest

Compound Name: Benzyl phenyl ether

Cat. No.: B1265543 Get Quote

Introduction: Benzyl phenyl ether (IUPAC name: phenoxymethylbenzene) is an aromatic ether

with the chemical formula C₁₃H₁₂O. It serves as a valuable model compound in research,

particularly in studies related to the cleavage of ether bonds in lignin and coal.[1] A thorough

understanding of its spectroscopic characteristics is fundamental for its identification,

quantification, and the analysis of reaction pathways. This technical guide provides a

comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for benzyl phenyl ether, complete with detailed experimental

protocols and data analysis.

Spectroscopic Data Summary
The structural features of benzyl phenyl ether give rise to a distinct spectroscopic fingerprint.

The methylene bridge and two different aromatic rings are clearly distinguishable in NMR, IR,

and MS analyses. The quantitative data from these techniques are summarized below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is characterized by signals from the benzylic protons and the two

distinct aromatic rings. The spectrum is typically recorded in deuterated chloroform (CDCl₃).[2]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.45 - 7.30 Multiplet 5H C₆H₅-CH₂-

~7.30 - 7.25 Multiplet 2H -O-C₆H₄- (ortho-H)

~7.00 - 6.95 Multiplet 3H
-O-C₆H₄- (meta- &

para-H)

5.06 Singlet 2H -CH₂-

Note: Specific chemical shifts and coupling constants can vary slightly based on solvent and

spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

spectrum shows seven distinct signals corresponding to the different carbon environments.

Chemical Shift (δ) ppm Assignment

158.6 C-O (phenoxy group)

137.0 C-CH₂ (benzyl group, quaternary)

129.5 ortho-C (phenoxy group)

128.6 ortho/meta-C (benzyl group)

128.1 para-C (benzyl group)

127.5 meta-C (benzyl group)

121.2 para-C (phenoxy group)

116.2 meta-C (phenoxy group)

70.0 -CH₂-

Note: Assignments are based on typical chemical shifts for substituted benzenes and ethers.

Spectra are generally recorded in CDCl₃.[3]
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Infrared (IR) Spectroscopy
The IR spectrum of benzyl phenyl ether displays characteristic absorptions corresponding to

aromatic C-H bonds, C-O ether linkages, and the vibrations of the benzene rings.

Wavenumber (cm⁻¹) Intensity Assignment

~3060, 3030 Medium Aromatic C-H Stretch

~2920, 2870 Medium Aliphatic C-H Stretch (-CH₂-)

~1600, 1495 Strong Aromatic C=C Ring Stretch

~1240 Strong
Asymmetric C-O-C Stretch

(Aryl-Alkyl Ether)

~1040 Strong Symmetric C-O-C Stretch

~750, 690 Strong
C-H Out-of-Plane Bending

(Monosubstituted Rings)

Note: Spectra are often obtained from a melt or as a KBr disc.[2][4]

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of benzyl phenyl ether results in a

characteristic fragmentation pattern.

m/z Relative Intensity Proposed Fragment

184 Moderate [M]⁺ (Molecular Ion)

91 100% (Base Peak) [C₇H₇]⁺ (Tropylium Ion)

77 Moderate [C₆H₅]⁺ (Phenyl Ion)

65 Moderate [C₅H₅]⁺

Mass Spectrometry Fragmentation Pathway
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The fragmentation of benzyl phenyl ether is dominated by the cleavage of the benzylic C-O

bond, which is the weakest bond in the molecule. This leads to the formation of the highly

stable tropylium ion at m/z 91, which is consistently the base peak in the spectrum.[5]
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Caption: Mass Spectrometry Fragmentation of Benzyl Phenyl Ether.

Experimental Protocols
Standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

The following sections outline general procedures for NMR, IR, and GC-MS analysis.

General Spectroscopic Analysis Workflow
The logical flow for analyzing a chemical sample like benzyl phenyl ether involves a series of

spectroscopic techniques, each providing unique structural information.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation
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Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation: Accurately weigh 5-10 mg of benzyl phenyl ether for ¹H NMR (or 20-

50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated

solvent (e.g., CDCl₃) in a clean NMR tube. Tetramethylsilane (TMS) is often added as an

internal standard (0 ppm).

Instrumentation: Place the NMR tube into the spectrometer's probe. Modern spectrometers

typically operate at frequencies of 300 MHz or higher.[5]

Data Acquisition:

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the

magnetic field.
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Shimming: The magnetic field homogeneity is optimized to achieve sharp, symmetrical

peaks.

Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).

Acquisition: A standard single-pulse experiment is run. For ¹H NMR, 8-16 scans are

typically sufficient. For ¹³C NMR, which has a much lower natural abundance, 1024 or

more scans may be necessary to achieve a good signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum

using a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced

to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol

Sample Preparation:

Melt (Thin Film): As benzyl phenyl ether is a solid with a low melting point (39-41 °C), a

small amount can be melted between two KBr or NaCl plates to create a thin liquid film.[1]

KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry KBr powder.

Press the mixture into a transparent pellet using a hydraulic press.

Instrumentation: Place the sample (plates or pellet) into the spectrometer's sample holder.

Data Acquisition:

Background Scan: First, a background spectrum of the empty sample compartment (or a

blank KBr pellet) is recorded to subtract atmospheric (CO₂, H₂O) and instrument-related

absorptions.

Sample Scan: The sample is then scanned. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio.

Data Processing: The instrument's software automatically ratios the sample scan against the

background scan to produce a transmittance or absorbance spectrum.
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Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation: Prepare a dilute solution of benzyl phenyl ether (~10-100 µg/mL) in a

volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: The system consists of a gas chromatograph coupled to a mass

spectrometer. A capillary column (e.g., DB-5) is commonly used for separation.

Data Acquisition:

Injection: A small volume (typically 1 µL) of the sample solution is injected into the heated

GC inlet, where it is vaporized.

Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through the GC

column. The column temperature is typically programmed to ramp up, allowing for the

separation of components based on their boiling points and interactions with the column's

stationary phase.

Ionization and Detection: As benzyl phenyl ether elutes from the column, it enters the

mass spectrometer's ion source (typically using electron ionization at 70 eV). The resulting

ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Data Processing: The software generates a total ion chromatogram (TIC) and a mass

spectrum for each chromatographic peak. The mass spectrum of the peak corresponding to

benzyl phenyl ether can then be analyzed for its molecular ion and fragmentation pattern.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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